N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a fluorobenzamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The fluorobenzamide group adds unique chemical properties, including potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves the reaction of 1-bromoadamantane with 2-(4-fluorobenzamido)ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity .
Types of Reactions:
Oxidation: The adamantane moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The fluorobenzamide group can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The fluorobenzamide group can form hydrogen bonds and other interactions with biological targets, leading to its biological activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
- N-(adamantan-1-yl)-4-fluorobenzamide
- N-(adamantan-1-yl)-4-chlorobenzamide
- N-(adamantan-1-yl)-4-bromobenzamide
Comparison: N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is unique due to the presence of the ethyl linker between the adamantane and benzamide groups. This linker can influence the compound’s flexibility and ability to interact with biological targets compared to its analogs. The fluorine atom also imparts distinct electronic properties, affecting its reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUVPLBAMVHVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.